molecular formula C21H28O4S2 B13826579 1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) CAS No. 29953-09-1

1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol)

Cat. No.: B13826579
CAS No.: 29953-09-1
M. Wt: 408.6 g/mol
InChI Key: OLPTYESEXWLOCS-UHFFFAOYSA-N
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Description

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is a chemical compound with the molecular formula C21H28O4S2 and a molecular weight of 408.57 g/mol . It is known for its unique structure, which includes two phenyleneoxy groups linked by an isopropylidene bridge and two mercaptopropan-2-ol groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin to form a diglycidyl ether intermediate. This intermediate is then reacted with thioglycolic acid to introduce the mercapto groups . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves its interaction with thiol groups in proteins and enzymes. The mercapto groups can form covalent bonds with cysteine residues, leading to enzyme inhibition or modification of protein function . This interaction can affect various molecular pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is unique due to its specific isopropylidene bridge and the presence of two mercaptopropan-2-ol groups. This structure provides distinct reactivity and interaction capabilities, making it valuable in specialized applications .

Properties

CAS No.

29953-09-1

Molecular Formula

C21H28O4S2

Molecular Weight

408.6 g/mol

IUPAC Name

1-[4-[2-[4-(2-hydroxy-3-sulfanylpropoxy)phenyl]propan-2-yl]phenoxy]-3-sulfanylpropan-2-ol

InChI

InChI=1S/C21H28O4S2/c1-21(2,15-3-7-19(8-4-15)24-11-17(22)13-26)16-5-9-20(10-6-16)25-12-18(23)14-27/h3-10,17-18,22-23,26-27H,11-14H2,1-2H3

InChI Key

OLPTYESEXWLOCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CS)O)C2=CC=C(C=C2)OCC(CS)O

Origin of Product

United States

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